Pyridine-4-sulfonyl Chloride

Vue d'ensemble

Description

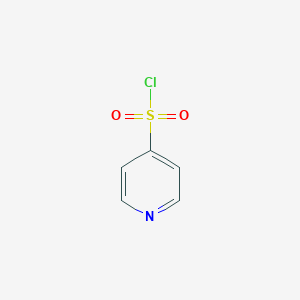

Pyridine-4-sulfonyl chloride is an organic compound with the molecular formula C5H4ClNO2S. It is a derivative of pyridine, where a sulfonyl chloride group is attached to the fourth position of the pyridine ring. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyridine-4-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of pyridine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + \text{ClSO}_3\text{H} \rightarrow \text{C}_5\text{H}_4\text{ClNO}_2\text{S} + \text{HCl} ]

Another method involves the diazotization of 4-aminopyridine followed by the substitution of the diazonium group with a sulfonyl chloride group .

Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors to ensure high yield and purity. The use of microchannel reactors has been reported to enhance the efficiency of the diazotization and chlorosulfonylation processes .

Analyse Des Réactions Chimiques

Types of Reactions: Pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides. [ \text{C}_5\text{H}_4\text{ClNO}_2\text{S} + \text{R}_2\text{NH} \rightarrow \text{C}_5\text{H}_4\text{NO}_2\text{SNR}_2 + \text{HCl} ]

Hydrolysis: It hydrolyzes in the presence of water to form pyridine-4-sulfonic acid. [ \text{C}_5\text{H}_4\text{ClNO}_2\text{S} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_4\text{NO}_3\text{S} + \text{HCl} ]

Common Reagents and Conditions:

Amines: Used in the formation of sulfonamides.

Water: Used in hydrolysis reactions.

Major Products:

Sulfonamides: Formed from reactions with amines.

Sulfonic Acids: Formed from hydrolysis reactions.

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry

Pyridine-4-sulfonyl chloride serves as a crucial reagent in organic synthesis. It is primarily used for the preparation of sulfonamides and sulfonic acids. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions.

Key Reactions Involving this compound:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Converts alcohols to alkyl halides through SN2 mechanisms. |

| Sulfonamide Formation | Reacts with amines to form sulfonamides, which are vital in pharmaceuticals. |

Biological Applications

Modification of Biomolecules

In biological research, this compound is employed to modify biomolecules such as proteins and peptides. This modification allows researchers to study the functions and interactions of these biomolecules more effectively.

Example Case Study:

A study demonstrated the use of this compound to label proteins for tracking their interactions in cellular environments. This labeling technique enhanced the understanding of protein dynamics within living cells.

Pharmaceutical Development

Synthesis of Drug Intermediates

This compound is integral in synthesizing pharmaceutical intermediates, particularly sulfonamide-based drugs known for their antibacterial and anti-inflammatory properties.

Notable Pharmaceuticals:

| Drug Name | Application |

|---|---|

| Torasemide | Used as a diuretic and antihypertensive agent. |

| Sulfanilamide | An early antibiotic derived from sulfonamide chemistry. |

Industrial Applications

Production of Dyes and Agrochemicals

In industrial settings, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its ability to act as an electrophile makes it suitable for various chemical transformations required in these industries.

Industrial Process Overview:

The compound can be produced using continuous flow reactors, enhancing yield and purity while minimizing waste. This method has been shown to improve the efficiency of chlorosulfonylation processes significantly.

Safety Considerations

When handling this compound, safety precautions are essential due to its reactivity and potential hazards:

- Avoid contact with skin and eyes.

- Use appropriate personal protective equipment (PPE).

- Ensure proper ventilation when working with this compound to avoid inhalation of vapors or dust.

Mécanisme D'action

The mechanism of action of pyridine-4-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is utilized in the formation of sulfonamides and sulfonate esters .

Comparaison Avec Des Composés Similaires

4-Toluenesulfonyl Chloride: Similar in structure but with a toluene ring instead of a pyridine ring.

Methanesulfonyl Chloride: Contains a methane group instead of a pyridine ring.

Uniqueness: Pyridine-4-sulfonyl chloride is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to other sulfonyl chlorides. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

Activité Biologique

Pyridine-4-sulfonyl chloride is an important chemical compound in medicinal chemistry, particularly due to its biological activities and applications in drug development. This article examines the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Synthesis

This compound (CAS No. 134479-04-2) is characterized by a pyridine ring substituted with a sulfonyl chloride group at the 4-position. The synthesis typically involves the chlorination of pyridine-4-thiol using chlorine gas in a controlled environment, often utilizing dichloromethane as a solvent under low-temperature conditions .

Antimicrobial Properties

Pyridine derivatives, including this compound, have been investigated for their antimicrobial activities. Studies have shown that certain sulfonamide derivatives exhibit selective antibacterial activity against various pathogens. For instance, compounds derived from pyridine sulfonyl chlorides have demonstrated effectiveness against Chlamydia species and other Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | N. meningitidis | 64 μg/mL |

| This compound | H. influenzae | 32 μg/mL |

| ACP1a | Chlamydia | Selective activity noted |

Antiprotozoal Activity

Recent research has also highlighted the antiprotozoal activity of compounds related to this compound. For example, studies on sulfonamide derivatives have indicated inhibitory effects against Plasmodium falciparum, the causative agent of malaria. The IC50 values reported suggest that some derivatives possess significant antimalarial potential, making them candidates for further development as therapeutic agents .

Table 2: Antiprotozoal Activity of Sulfonamide Derivatives

| Compound | IC50 (μM) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|

| Compound 6e | 4.98 | >64 |

| Compound 10a | 2.24 | >64 |

The biological activity of this compound can be attributed to its ability to interfere with essential biochemical pathways in target organisms. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is pivotal in understanding how these compounds exert their antimicrobial effects .

Study on Antichlamydial Activity

In a study exploring the antichlamydial properties of novel pyridine-based compounds, it was found that specific derivatives exhibited selective inhibition against Chlamydia. The research highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity towards human cells .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for evaluating the safety and efficacy of this compound derivatives. Preliminary findings suggest that some compounds show favorable absorption profiles and minimal cytotoxicity at therapeutic concentrations. Further studies are required to assess their metabolic stability and potential drug-drug interactions .

Propriétés

IUPAC Name |

pyridine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMOJCOXIZRTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468975 | |

| Record name | Pyridine-4-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134479-04-2 | |

| Record name | Pyridine-4-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.